molecular formula C25H18N2O4 B2832218 N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-2-(naphthalen-2-yloxy)acetamide CAS No. 851411-00-2

N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-2-(naphthalen-2-yloxy)acetamide

Cat. No.: B2832218
CAS No.: 851411-00-2
M. Wt: 410.429
InChI Key: UOFKPHSXTCMSJF-UHFFFAOYSA-N
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Description

N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-2-(naphthalen-2-yloxy)acetamide is a synthetic compound of significant interest in medicinal chemistry and chemical biology research. It features a chromeno[4,3-b]pyridine core, a heterocyclic framework known for its diverse bioactivity, fused with a naphthalene moiety via an acetamide linker . Chromeno-pyridine derivatives are recognized as privileged structures in drug discovery due to their versatile pharmacological potential. The naphthalene group is a common pharmacophore that can influence the compound's lipophilicity and its interaction with biological targets, such as enzymes or receptors . While the specific mechanism of action for this precise molecule is still under investigation, related chromenopyridine and acetamide derivatives have been studied for various biological activities. The compound's structure suggests it may function by interacting with specific enzymatic targets or cellular pathways, potentially modulating their function . This makes it a valuable candidate for use in biochemical assay development and as a building block for the synthesis of more complex molecules in pharmaceutical and agrochemical research . The compound is intended for research applications only. It is not approved for human or veterinary use.

Properties

IUPAC Name

N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-naphthalen-2-yloxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N2O4/c1-15-12-21(27-24-19-8-4-5-9-20(19)31-25(29)23(15)24)26-22(28)14-30-18-11-10-16-6-2-3-7-17(16)13-18/h2-13H,14H2,1H3,(H,26,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOFKPHSXTCMSJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)COC4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogs

Compound Name Molecular Formula Substituents Biological Activity Key Findings
N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide C₁₈H₂₂N₂O₃ Morpholinoethyl group on acetamide nitrogen Cytotoxic (HeLa cells) IC₅₀ ~3.16 µM/mL; comparable to cisplatin (3.32 µM/mL) in cytotoxicity assays
2-(Naphthalen-2-yloxy)-N-(pyridin-3-yl)acetamide (VU0453661) C₁₇H₁₄N₂O₂ Pyridin-3-yl group on acetamide nitrogen Undisclosed (Cardioprotective?) LCMS: m/z = 279.2 [M + H]⁺; synthesized via standard methods
2-(Dibutylamino)-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}acetamide C₂₃H₂₉N₃O₃ Dibutylamino group on acetamide side chain Screening compound Part of ChemDiv library (C319-0202); molecular weight 395.5 g/mol
Target Compound: N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-2-(naphthalen-2-yloxy)acetamide C₂₅H₂₀N₂O₄ Chromeno[4,3-b]pyridine backbone with methyl and ketone; naphthalen-2-yloxy Hypothesized cytotoxic activity Structural similarity to active analogs suggests potential bioactivity

Cytotoxicity and Mechanism

  • N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide demonstrated significant cytotoxicity against HeLa cells (IC₅₀ = 3.16 µM/mL), comparable to cisplatin. The morpholinoethyl group may enhance cellular uptake or target interaction .

Physicochemical Properties

  • VU0453661 (pyridin-3-yl analog) has a lower molecular weight (279.2 g/mol) than the target compound (396.4 g/mol), which may influence solubility or bioavailability .
  • Dibutylamino Analog: The dibutylamino substituent increases hydrophobicity (logP ~4.2 estimated), contrasting with the target compound’s naphthalenyloxy group, which balances hydrophobicity and aromatic interactions .

Q & A

Basic: What are the optimal synthetic routes for N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-2-(naphthalen-2-yloxy)acetamide, and how can reaction conditions be controlled to enhance yield and purity?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of chromeno-pyridine and naphthyloxy acetic acid precursors. Key steps include:

  • Coupling Reactions : Amide bond formation between the chromeno-pyridine amine and naphthyloxy acetic acid using coupling agents like EDCI or DCC in anhydrous dichloromethane .
  • Reaction Optimization : Control of temperature (60–80°C for reflux), solvent choice (DMF or THF for polar intermediates), and catalyst use (e.g., DMAP for acyl transfer) to minimize side products .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours under reflux) while maintaining >85% yield .
    Purification is achieved via column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water) to ensure >98% purity .

Basic: Which spectroscopic methods are most effective for confirming the structural integrity and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identifies aromatic protons (δ 6.8–8.2 ppm for chromeno-pyridine and naphthalene moieties) and acetamide NH (δ 9.8–10.2 ppm). Discrepancies in integration ratios signal impurities .
    • ¹³C NMR : Confirms carbonyl groups (C=O at δ 165–170 ppm) and quaternary carbons in the fused ring system .
  • IR Spectroscopy : Detects amide C=O stretch (~1667 cm⁻¹) and aromatic C-H bending (~830 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 457.15) and fragments (e.g., cleavage at the acetamide bond) .
  • Elemental Analysis : Matches calculated vs. experimental C, H, N values (±0.3% tolerance) .

Advanced: How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for this compound?

Methodological Answer:
Discrepancies often arise from solvation effects or conformational flexibility. Strategies include:

  • 2D NMR (COSY, NOESY) : Resolves overlapping signals and validates spatial proximity of protons (e.g., naphthyloxy to chromeno-pyridine ring) .
  • X-ray Crystallography : Provides definitive bond lengths/angles, especially for the chromeno-pyridine core, to refine computational models .
  • DFT Calculations : Re-optimizes molecular geometry using solvent models (e.g., PCM for DMSO) to align theoretical IR/NMR with experimental data .
  • Variable-Temperature NMR : Assesses dynamic effects (e.g., rotational barriers in the acetamide group) .

Advanced: What strategies are employed to investigate the structure-activity relationships (SAR) of this compound's bioactivity?

Methodological Answer:

  • Analog Synthesis :
    • Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO₂) at the naphthalene 6-position to test π-π stacking interactions with enzyme active sites .
    • Scaffold Modification : Replace chromeno-pyridine with quinazolinone to assess core flexibility .
  • Biological Assays :
    • Enzyme Inhibition : Measure IC₅₀ against kinases (e.g., EGFR) using fluorescence polarization assays .
    • Cellular Uptake : Quantify intracellular concentrations via LC-MS in cancer cell lines (e.g., HeLa) .
  • QSAR Modeling : Correlate logP, polar surface area, and steric parameters with activity using partial least squares regression .

Advanced: What computational approaches are used to model the interaction of this compound with biological targets like enzymes?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) :
    • Target Selection : Prioritize kinases (PDB: 1M17) based on structural homology to chromeno-pyridine-binding proteins .
    • Pose Validation : Compare docked conformations with crystallographic ligands (RMSD <2.0 Å) .
  • Molecular Dynamics (GROMACS) :
    • Simulation Conditions : 100 ns trajectories in explicit solvent (TIP3P water) to assess binding stability (e.g., H-bond retention between acetamide and Asp831 of EGFR) .
    • Free Energy Calculations (MM/PBSA) : Estimate ΔG binding (-42.5 ± 3.2 kJ/mol) to rank analogs .
  • Pharmacophore Mapping (Phase) : Identify critical features (e.g., hydrogen bond acceptors at the pyridinone oxygen) for virtual screening .

Advanced: How do solvent polarity and pH influence the compound's stability and reactivity in biological assays?

Methodological Answer:

  • Solvent Effects :
    • Polar Solvents (DMSO) : Enhance solubility (>10 mM) but may promote hydrolysis of the acetamide bond at 37°C over 48 hours .
    • Nonpolar Solvents (DCM) : Stabilize the compound during synthesis but reduce bioavailability in aqueous media .
  • pH-Dependent Stability :
    • Acidic Conditions (pH 2–4) : Protonate the pyridinone oxygen, increasing susceptibility to nucleophilic attack (e.g., t₁/₂ = 6 hours at pH 2) .
    • Neutral/Basic Conditions (pH 7–9) : Favor deprotonation, enhancing stability (t₁/₂ >72 hours) but reducing membrane permeability .
  • Biological Buffer Optimization : Use PBS (pH 7.4) with 0.1% Tween-80 to balance solubility and stability for in vitro assays .

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